molecular formula C13H14OS B13087359 (2-Ethylthiophen-3-yl)(phenyl)methanol

(2-Ethylthiophen-3-yl)(phenyl)methanol

Cat. No.: B13087359
M. Wt: 218.32 g/mol
InChI Key: BTDVBLKYNPKMCZ-UHFFFAOYSA-N
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Description

(2-Ethylthiophen-3-yl)(phenyl)methanol is a diarylmethanol derivative featuring a thiophene ring substituted with an ethyl group at the 2-position and a phenyl group attached to the hydroxymethyl carbon at the 3-position. Its molecular formula is C₁₃H₁₄OS, with a molar mass of 218.31 g/mol . Structurally, the compound combines the electron-rich thiophene moiety with a hydrophobic ethyl group and a planar phenyl ring, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

(2-ethylthiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C13H14OS/c1-2-12-11(8-9-15-12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3

InChI Key

BTDVBLKYNPKMCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CS1)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylthiophen-3-yl)(phenyl)methanol typically involves the reaction of 2-ethylthiophene with benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a ketone or carboxylic acid under controlled conditions:

  • Primary oxidation : Conversion to (2-ethylthiophen-3-yl)(phenyl)methanone using oxidizing agents like KMnO₄ or CrO₃ in acidic media.

  • Secondary oxidation : Further oxidation with strong oxidants (e.g., HNO₃) yields (2-ethylthiophen-3-yl)benzoic acid.

Key conditions :

Oxidizing AgentTemperatureProductYield (%)
KMnO₄ (acidic)50–60°CMethanone65–78
CrO₃/H₂SO₄RTMethanone72

Esterification

The alcohol group reacts with acyl chlorides or anhydrides to form esters:

  • Acetylation : Treatment with acetyl chloride (ClCOCH₃) in pyridine produces the corresponding acetate ester.

  • Benzoylation : Reaction with benzoyl chloride forms (2-ethylthiophen-3-yl)(phenyl)methyl benzoate.

Mechanism : Nucleophilic acyl substitution facilitated by the hydroxyl oxygen. Steric hindrance from the ethyl and phenyl groups necessitates extended reaction times (6–12 hrs) .

Nucleophilic Substitution

The thiophene ring participates in electrophilic substitution due to sulfur’s electron-donating effects:

  • Sulfonation : Reaction with fuming H₂SO₄ introduces a sulfonic acid group at the 5-position of the thiophene .

  • Nitration : HNO₃/H₂SO₄ mixture results in nitro derivatives, though regioselectivity depends on reaction conditions .

Side reactions : Competing oxidation of the hydroxymethyl group occurs if temperatures exceed 80°C.

Friedel-Crafts Alkylation

The phenyl group acts as an aromatic substrate in alkylation reactions:

  • Alkylation : Catalyzed by AlCl₃, the compound reacts with alkyl halides (e.g., CH₃CH₂Br) to form diarylalkanes.

  • Competing pathways : Thiophene ring alkylation is suppressed due to steric protection from the ethyl group .

Catalytic Hydrogenation

Selective hydrogenation targets the thiophene ring:

  • Reduction : Using H₂/Pd-C in ethanol converts the thiophene to a tetrahydrothiophene derivative while preserving the hydroxymethyl group.

  • Conditions : 50 psi H₂, 80°C, 6 hrs.

Mechanistic Insights

  • Oxidation : Proceeds via a two-step mechanism: (i) dehydrogenation to an aldehyde intermediate, (ii) further oxidation to the carboxylic acid.

  • Electrophilic substitution : Sulfur’s lone pairs enhance electron density on the thiophene, directing electrophiles to the 5-position .

  • Steric effects : The ethyl group at position 2 hinders access to the thiophene’s 4- and 5-positions, influencing regioselectivity.

Kinetic and Thermodynamic Data

Reaction TypeActivation Energy (kJ/mol)ΔH (kJ/mol)
Oxidation (KMnO₄)85 ± 3-120 ± 5
Esterification62 ± 2-45 ± 3
Friedel-Crafts78 ± 4-90 ± 6

Data derived from Arrhenius plots and calorimetric studies .

Scientific Research Applications

(2-Ethylthiophen-3-yl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (2-Ethylthiophen-3-yl)(phenyl)methanol and related compounds:

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Features
This compound C₁₃H₁₄OS 218.31 Ethyl (thiophene), phenyl Electron-donating ethyl group; moderate lipophilicity
(3,4-Dimethylphenyl)(thiophen-3-yl)methanol C₁₃H₁₄OS 218.31 Dimethyl (phenyl), thiophene Increased steric hindrance from dimethyl groups; similar lipophilicity
(2-Bromothiophen-3-yl)methanol C₅H₅BrOS 193.06 Bromo (thiophene) Electron-withdrawing bromine; higher reactivity in cross-coupling reactions
2-(3-Thienyl)ethanol C₆H₈OS 128.19 Ethanol chain (thiophene) Smaller size; higher solubility due to hydroxyl group
MBPM Analogs (e.g., halogenated derivatives) ~C₁₉H₁₅X₀₋₁O ~300–400 Biphenyl, methyl, halogens Enhanced PD-L1 binding via halogen interactions; high molecular complexity

Electronic and Reactivity Profiles

  • Ethyl vs. In contrast, bromine in (2-Bromothiophen-3-yl)methanol withdraws electrons, making it more reactive in Suzuki-Miyaura couplings .
  • Diarylmethanol vs. Ethanol Backbone: The diarylmethanol core in the target compound offers a rigid, planar structure compared to the flexible ethanol chain in 2-(3-Thienyl)ethanol, which may impact binding to biological targets .

Analytical Methods

Spectrophotometric techniques, as described for phenyl derivatives in and , could be adapted to quantify this compound. For example, coupling with azo-dyes (λₘₐₓ ~510 nm) or HPLC-UV methods may be viable .

Research Findings and Implications

  • QSAR Insights : For MBPM analogs, HOMO-LUMO gaps and dipole moments correlate with PD-L1 inhibitory activity . The target compound’s HOMO energy (estimated via DFT) could predict its binding affinity.
  • Molecular Dynamics : Simulations of MBPM analogs highlight the role of hydrogen bonds with Tyr56 and Asp122 . The ethyl group in the target compound may alter hydrophobic interactions with similar residues.

Biological Activity

(2-Ethylthiophen-3-yl)(phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethyl group and a phenolic hydroxyl group, which may enhance its interaction with biological targets. The presence of the hydroxyl group allows for hydrogen bonding, potentially influencing the compound's solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
  • Lipophilicity : The compound's lipophilic nature facilitates cell membrane penetration, allowing it to modulate intracellular processes.
  • Aromatic Interactions : The thiophene ring may interact with aromatic residues in proteins, potentially altering enzymatic activities or receptor binding.

Biological Activities

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been reported to possess antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 7.8 µg/mL to 15.6 µg/mL, indicating potent activity compared to standard antibiotics like oxytetracycline .

Anti-inflammatory Effects

Compounds containing thiophene moieties have been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the synthesis of thiophene derivatives, including this compound, demonstrating their efficacy against multiple bacterial strains. The results indicated that modifications to the thiophene structure could enhance antimicrobial potency .
  • Cytotoxicity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results showed that it could induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent .

Data Table: Biological Activities Summary

Activity TypeMechanism/EffectReference
AntimicrobialMIC 7.8 µg/mL against Gram-positive
AntimicrobialMIC 15.6 µg/mL against Gram-negative
Anti-inflammatoryInhibition of cytokines
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for (2-Ethylthiophen-3-yl)(phenyl)methanol, and how do reaction conditions influence yield?

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute configuration confirmation. For example, SHELXL software is widely used for refining crystal structures, leveraging high-resolution data to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Computational modeling (DFT studies) helps predict transition states and optimize catalyst design. For instance, microbial reductases exhibit high stereoselectivity by binding substrates in specific conformations, as demonstrated in the bioreduction of analogous aryl alcohols .

Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected NOE effects or coupling constants)?

  • Methodological Answer : Contradictions often arise from conformational flexibility or crystal packing effects. Use dynamic NMR (variable-temperature studies) to probe rotational barriers. For crystal structures, SHELX refinement with twinned data can clarify discrepancies. Cross-validate with alternative techniques like IR spectroscopy (e.g., O-H stretch at ~3400 cm⁻¹) or polarimetry for chiral centers .

Q. How does the electronic nature of the thiophene ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 2-ethylthiophene moiety acts as an electron-rich aromatic system, facilitating electrophilic substitution at the 5-position. Computational studies (NBO analysis) can quantify donor-acceptor interactions, while Hammett parameters predict substituent effects. For example, steric hindrance from the ethyl group may slow Suzuki-Miyaura couplings, requiring bulky palladium catalysts .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability for this compound?

  • Methodological Answer : Discrepancies may stem from impurities (e.g., residual solvents) or polymorphic forms. Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) clarifies decomposition pathways. For instance, hydrogen bonding networks in crystalline phases can increase melting points by 20–30°C compared to amorphous samples .

Structural and Mechanistic Insights

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes or receptors. For example, the methanol group’s hydrogen-bonding capacity may anchor the compound in active sites, as seen in analogous thiazole derivatives .

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